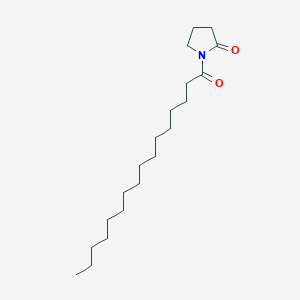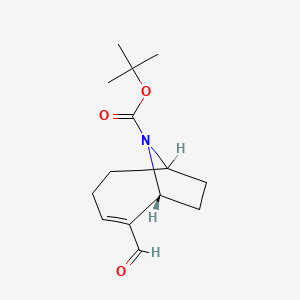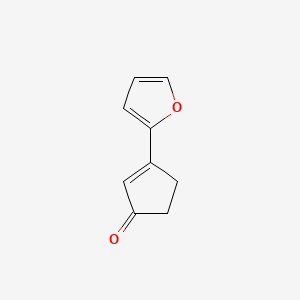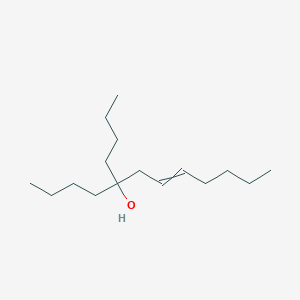
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate is an organic compound that features a phenyl group, a bromobenzene moiety, and a sulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-oxo-2-phenylethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products such as 2-oxo-2-phenylethyl 4-aminobenzene-1-sulfonate.
Reduction: 2-Hydroxy-2-phenylethyl 4-bromobenzene-1-sulfonate.
Oxidation: 2-Oxo-2-phenylethyl 4-hydroxybenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate ester group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The bromine atom can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the 2-oxo-2-phenylethyl moiety.
2-Oxo-2-phenylethanol: Contains the 2-oxo-2-phenylethyl group but lacks the bromobenzene sulfonate ester.
Phenyl 4-bromobenzenesulfonate: Similar structure but without the oxo group.
Uniqueness
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
112537-83-4 |
|---|---|
Molekularformel |
C14H11BrO4S |
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
phenacyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C14H11BrO4S/c15-12-6-8-13(9-7-12)20(17,18)19-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
OOWWLYHCVBCFII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)




![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)

